Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate

Description

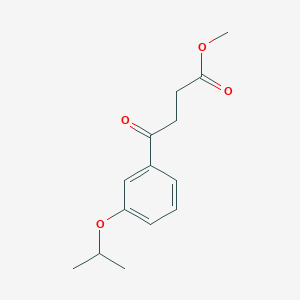

Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate is an ester derivative featuring a phenyl ring substituted with an isopropoxy group at the 3-position and a ketone moiety at the 4-oxobutyrate chain. The compound’s isopropoxy substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from other aryl-substituted 4-oxobutyrate derivatives.

Properties

IUPAC Name |

methyl 4-oxo-4-(3-propan-2-yloxyphenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-10(2)18-12-6-4-5-11(9-12)13(15)7-8-14(16)17-3/h4-6,9-10H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHREGJSEZCJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(3-iso-propoxyphenyl)-4-oxobutyric acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

Oxidation: 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid.

Reduction: Methyl 4-(3-iso-propoxyphenyl)-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate is a compound of interest in various scientific research applications, particularly in medicinal chemistry and material science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Enzyme Inhibition

Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases like diabetes and cancer. The mechanism involves binding to the active site of enzymes, thereby blocking substrate access and reducing enzymatic activity .

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

This compound serves as an intermediate in the synthesis of various novel compounds. Its reactivity allows it to undergo transformations that yield other biologically active molecules.

Example: Synthesis Pathway

The synthesis pathway involves:

- Esterification : Reacting the compound with an alcohol to form esters.

- Reduction : Converting ketones into alcohols using reducing agents.

- Substitution Reactions : Introducing other functional groups through nucleophilic substitution.

Biological Studies

The compound has been utilized in biological studies to explore its effects on cell lines and animal models, particularly concerning its pharmacological effects.

Case Study: Cytotoxicity Testing

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential anti-cancer properties. The compound was tested against B16 melanoma cells, revealing a dose-dependent response that warrants further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs and their structural differences:

Substituent Effects on Reactivity and Properties

- Electron-Donating Groups (e.g., methoxy, isopropoxy) : These groups stabilize the ketone via resonance, reducing electrophilicity at the carbonyl carbon. Methoxy-substituted analogs (e.g., Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate) exhibit slower hydrolysis rates compared to electron-withdrawing analogs .

- Electron-Withdrawing Groups (e.g., chloro, fluoro) : Halogenated derivatives like Ethyl 4-(3-chlorophenyl)-4-oxobutyrate show increased reactivity in nucleophilic acyl substitution, making them useful in cross-coupling reactions . Fluorinated analogs (e.g., Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate) display enhanced metabolic stability in pharmacokinetic studies .

Physical Properties

- Boiling Points : Simpler esters like methyl 4-oxobutyrate (C₅H₈O₃) have lower boiling points (167.3°C) due to reduced molecular weight and polarity . Aryl-substituted derivatives generally exhibit higher boiling points due to increased van der Waals interactions.

- Lipophilicity : Compounds with hydrophobic substituents (e.g., 3-methyl or 3-chloro) show higher logP values, enhancing membrane permeability .

Biological Activity

Methyl 4-(3-iso-propoxyphenyl)-4-oxobutyrate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Formula: C13H16O4

IUPAC Name: Methyl 4-(3-isopropoxyphenyl)-4-oxobutanoate

CAS Number: [insert CAS number]

The compound features a 4-oxobutanoate moiety and an isopropoxyphenyl group, which contributes to its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been proposed based on existing literature:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cell signaling.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular responses related to inflammation, pain, or cancer progression.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in radical concentration, suggesting strong antioxidant properties that could protect cells from oxidative damage .

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines treated with lipopolysaccharide (LPS). This suggests its potential as an anti-inflammatory agent .

Case Study 3: Anticancer Activity

In a recent study involving human cancer cell lines (e.g., breast and colon cancer), this compound was shown to induce apoptosis through the activation of caspase pathways. The IC50 values were found to be in the low micromolar range, indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.